Product packaging for 1,2-Propadiene-1,3-dithione(Cat. No.:CAS No. 627-34-9)

1,2-Propadiene-1,3-dithione

Cat. No.: B14742625
CAS No.: 627-34-9
M. Wt: 100.17 g/mol
InChI Key: RMCQREAPGZPWGK-UHFFFAOYSA-N
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Description

1,2-Propadiene-1,3-dithione is a useful research compound. Its molecular formula is C3S2 and its molecular weight is 100.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3S2 B14742625 1,2-Propadiene-1,3-dithione CAS No. 627-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627-34-9

Molecular Formula

C3S2

Molecular Weight

100.17 g/mol

InChI

InChI=1S/C3S2/c4-2-1-3-5

InChI Key

RMCQREAPGZPWGK-UHFFFAOYSA-N

Canonical SMILES

C(=C=S)=C=S

Origin of Product

United States

Conceptual Framework of Cumulated Dithiones

Cumulated dienes, also known as allenes, are hydrocarbons containing two double bonds that share a common carbon atom. wikipedia.orgproprep.combyjus.com Extending this concept to sulfur chemistry, a cumulated dithione is a compound where the terminal methylene (B1212753) groups of an allene (B1206475) are replaced by thioxo groups (=S). 1,2-Propadiene-1,3-dithione is the archetypal example of a cumulated dithione.

The electronic structure of this compound has been a subject of both theoretical and experimental studies. ibm.com Unlike its oxygen analog, carbon suboxide (O=C=C=C=O), where the terminal oxygen atoms are negatively charged, in this compound, the sulfur atoms are calculated to be positively charged, while all three carbon atoms carry a negative charge. ibm.com This charge distribution significantly influences its chemical behavior and reactivity. The molecule possesses a symmetrical, linear geometry with a D∞h point group symmetry. wikipedia.orgresearchgate.net

Spectroscopic investigations have been crucial in elucidating the structure and bonding of this compound. Infrared and Raman spectroscopy have confirmed its linear, centrosymmetric structure. wikipedia.orgresearchgate.net Photoelectron spectroscopy has provided insights into its valence level electronic configuration. ibm.com

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₃S₂
Molar Mass 100.15 g·mol⁻¹ wikipedia.org
Appearance Red liquid wikipedia.org
Density 1.319 g cm⁻³ wikipedia.org
Melting Point -1 °C (272 K) wikipedia.org
Boiling Point 90 °C (363 K) wikipedia.org
Solubility in water Insoluble wikipedia.org
Solubility in organic solvents Soluble wikipedia.org

Historical Context of Carbon Subsulfide Research

The discovery of 1,2-propadiene-1,3-dithione, or carbon subsulfide, is credited to the Hungarian chemist Béla Lengyel in 1893. wikipedia.orgresearchgate.net Lengyel first synthesized the compound by passing carbon disulfide (CS₂) vapor through an electric arc with carbon electrodes. wikipedia.orgresearchgate.net This pioneering work resulted in a black solution which, after filtration and evaporation, yielded a cherry-red liquid. wikipedia.org Through cryoscopy, Lengyel was able to determine its molecular mass. wikipedia.org

Initially, Lengyel proposed an unsymmetrical structure for the newly discovered compound. wikipedia.orgresearchgate.net However, this early hypothesis was later revised. Subsequent investigations employing infrared and Raman spectroscopy provided conclusive evidence for a symmetrical, linear structure (S=C=C=C=S), analogous to that of carbon suboxide (O=C=C=C=O). wikipedia.orgresearchgate.net This correction marked a significant step in understanding the fundamental structure of this class of compounds.

Later preparative methods for carbon subsulfide include the thermolysis of a stream of carbon disulfide in a quartz tube at high temperatures (900 to 1100 °C) and, more notably for spectroscopic purposes, the flash vacuum pyrolysis (FVP) of 1,2-dithiole-3-thiones. wikipedia.orgtandfonline.comresearchgate.net

Significance in Allene and Sulfur Chemistry

Flash Vacuum Pyrolysis (FVP) Approaches

FVP has emerged as the most effective method for producing this compound. The process typically involves volatilizing a suitable precursor, passing it through a heated quartz tube, and then condensing the products in a cold trap. wikipedia.org The high temperatures and low pressures employed in FVP facilitate unimolecular decomposition pathways, leading to the desired product while minimizing the formation of polymeric or decomposition byproducts. wikipedia.orgscripps.edu

A significant route to this compound involves the FVP of 1,2-dithiole-3-thiones. tandfonline.comrsc.org These sulfur-rich heterocyclic compounds serve as effective precursors, undergoing fragmentation under pyrolytic conditions to yield the target molecule.

The flash vacuum pyrolysis of the parent, unsubstituted 1,2-dithiole-3-thione has been shown to produce this compound. tandfonline.com In this process, the precursor molecule fragments, leading to the formation of the desired C₃S₂ along with other byproducts. Research has indicated that in the pyrolysis of unsubstituted 1,2-dithiole-3-thione, substantial amounts of C₃S₂ are observed. tandfonline.com

Studies have also explored the use of alkylthio-substituted 1,2-dithiole-3-thiones as precursors for this compound. researchgate.net The pyrolysis of these substituted derivatives also yields the target C₃S₂ molecule, demonstrating the versatility of the 1,2-dithiole-3-thione scaffold in generating this unique carbon sulfide.

The FVP of 1,2-dithiole-3-thiones is believed to proceed through a complex series of reactions. It has been proposed that the initial step involves the formation of a transient thioacylthioketene intermediate. tandfonline.comrsc.org This highly reactive species can then undergo further rearrangement and fragmentation. One proposed pathway suggests that the thioacylthioketene can rearrange to a thiete-2-thione, which subsequently fragments into carbon disulfide (CS₂) and an alkyne. tandfonline.com The formation of this compound is a key observation in the pyrolysis of the parent 1,2-dithiole-3-thione. tandfonline.comrsc.org

The table below summarizes the FVP of different 1,2-dithiole-3-thione precursors for the formation of this compound.

PrecursorPyrolysis ConditionsKey IntermediatesProducts
Unsubstituted 1,2-Dithiole-3-thioneFlash Vacuum PyrolysisThioformylthioketeneThis compound, CS₂, Alkyne
Alkylthio Substituted 1,2-Dithiole-3-thionesFlash Vacuum PyrolysisThioacylthioketenesThis compound, CS₂, Alkyne

While 1,2-dithiole-3-thiones are prominent precursors, research has also investigated other sulfur-containing heterocyclic compounds for the synthesis of this compound. The pyrolysis of 1,3-dithiethanes has also been observed to lead to the formation of C₃S₂. rsc.org This suggests that other sulfur-rich ring systems can serve as viable starting materials for accessing this unique molecule under FVP conditions.

Formation from 1,2-Dithiole-3-thiones

Preparative Scale Synthesis

While FVP has proven to be a successful method for the generation and characterization of this compound, achieving preparative scale synthesis remains a significant challenge due to the high reactivity and instability of the target molecule. The yields from FVP are often modest, and the technique is generally more suited for small-scale laboratory synthesis. wikipedia.org Further research is needed to develop more efficient and scalable methods for the production of this compound to enable more extensive studies of its properties and potential applications.

Decomposition of Carbon Disulfide in Electric Arc

The foundational method for synthesizing this compound involves the decomposition of carbon disulfide (CS₂) in an electric arc. tandfonline.comwikipedia.org This process was first successfully employed by Béla Lengyel, who discovered the compound. wikipedia.org In his pioneering work, Lengyel passed carbon disulfide vapor through an electric arc generated between carbon electrodes. wikipedia.org This energetic process induced the decomposition of CS₂ and the subsequent formation of this compound. tandfonline.comwikipedia.org

The procedure typically results in a black solution which, after filtration and evaporation, yields a cherry-red liquid identified as this compound. wikipedia.org While this method has been historically significant and is used for preparative purposes, it is noted to produce low yields and impurities, making the purification of the final product a considerable challenge. tandfonline.com The electric arc provides the necessary energy to break the C-S bonds in carbon disulfide, leading to the formation of reactive intermediates that combine to form the C₃S₂ structure.

Exploration of Alternative Synthetic Routes

In addition to the electric arc method, researchers have explored other pathways to synthesize this compound, often seeking to improve yields and purity.

One notable alternative is the thermolysis of carbon disulfide . This involves heating a stream of CS₂ in a quartz tube to high temperatures, typically between 900 and 1100 °C. wikipedia.org This high-temperature treatment can also induce the formation of this compound, though it is reported to produce the compound in low yields along with significant polymerization by-products. tandfonline.com

Another significant alternative route is the flash vacuum pyrolysis (FVP) of 1,2-dithiole-3-thiones . wikipedia.org This method provides a more controlled approach to the synthesis. By subjecting specific 1,2-dithiole-3-thione precursors to high temperatures under a vacuum, the molecules fragment in a way that leads to the formation of this compound. wikipedia.org This technique is particularly valuable for spectroscopic studies of the compound. tandfonline.com

These alternative methods highlight the ongoing efforts to refine the synthesis of this compound, aiming for more efficient and cleaner production of this reactive and structurally interesting molecule.

Molecular Orbital Theory Analysis of the Allenic System

The electronic structure of this compound can be effectively described using molecular orbital (MO) theory. The linear S=C=C=C=S geometry dictates the hybridization of the constituent atoms and the nature of their bonding interactions.

The central carbon atom in the S=C=C=C=S framework is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp²-hybridized terminal carbon atoms. nih.gov Each terminal carbon, in turn, forms a σ-bond with an sp-hybridized sulfur atom. This results in a linear σ-bond framework for the entire molecule.

The remaining p-orbitals on the carbon and sulfur atoms overlap to form a system of pi (π) bonds. The central sp-hybridized carbon has two unhybridized p-orbitals that are perpendicular to each other. Each of these p-orbitals overlaps with a p-orbital on one of the adjacent sp²-hybridized carbons, forming two orthogonal π-bonds. nih.govlibretexts.org This is a key feature of allene-type systems. nih.govlibretexts.org The terminal sulfur atoms also possess p-orbitals that overlap with those of the terminal carbons to complete the cumulative double bond system. The resulting π-system consists of two perpendicular sets of molecular orbitals extending over the S=C=C and C=C=S fragments.

A summary of the primary bonding interactions is presented in the table below.

Bond TypeOverlapping OrbitalsDescription
C-C σ-bondC(sp) - C(sp²)Forms the linear backbone of the molecule.
C-S σ-bondC(sp²) - S(sp)Connects the terminal carbon and sulfur atoms.
C=C π-bondsC(p) - C(p)Two orthogonal π-bonds involving the central and terminal carbons, characteristic of an allene system. nih.govlibretexts.org
C=S π-bondsC(p) - S(p)Overlap between the p-orbitals of the terminal carbons and sulfur atoms, contributing to the cumulative double bond character.

The cumulative nature of the double bonds in this compound leads to a delocalized π-electron system. However, unlike conjugated systems where p-orbitals are all in the same plane, the orthogonality of the two π-systems in the allene core prevents continuous delocalization across the entire molecule in a single plane. nih.gov Instead, electron density is delocalized within each of the two perpendicular π-systems.

The concept of aromaticity is generally not applicable to linear molecules like this compound. Aromaticity requires a cyclic, planar, and fully conjugated system of p-orbitals. While hypothetical cyclic derivatives of this compound could potentially exhibit aromatic or anti-aromatic character depending on their electron count and geometry, such species have not been reported.

Theoretical Descriptions of Ground State Configurations

The ground electronic state of this compound is a singlet state with a linear geometry, belonging to the D∞h point group. The electronic configuration can be predicted by filling the molecular orbitals in order of increasing energy. Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for determining the precise geometric parameters and electronic structure of such molecules. rsc.orgsandia.gov

While specific high-level computational data for S=C=C=C=S is scarce in readily available literature, a hypothetical set of ground state parameters can be estimated based on related molecules and general chemical principles.

ParameterHypothetical ValueMethod of Estimation
C=C Bond Length~1.28 ÅBased on typical allene C=C bond lengths.
C=S Bond Length~1.56 ÅBased on typical carbon-sulfur double bond lengths.
S=C=C Bond Angle180°Consistent with the linear cumulene structure.
C=C=C Bond Angle180°Consistent with the linear cumulene structure.
Point GroupD∞hBased on the linear and symmetric structure.

Investigations of Excited Electronic States

The investigation of the excited electronic states of this compound is crucial for understanding its photochemical behavior. When a molecule absorbs light, an electron is promoted from an occupied molecular orbital to an unoccupied one, resulting in an excited state. acs.org For S=C=C=C=S, several types of electronic transitions are possible.

The presence of sulfur atoms with lone pairs of electrons introduces the possibility of n → π* transitions, where a non-bonding electron from a sulfur lone pair is excited into an anti-bonding π* orbital. Additionally, π → π* transitions, involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are also expected. These transitions are typically of higher energy than n → π* transitions.

The characterization of these excited states, including their energies, geometries, and lifetimes, would require sophisticated computational methods such as Time-Dependent Density Functional Theory (TD-DFT) or multiconfigurational methods like CASSCF and CASPT2. nih.gov

A summary of the expected low-lying electronic transitions is provided below.

Transition TypeDescriptionExpected Relative Energy
n → πExcitation of a non-bonding electron from a sulfur lone pair to an anti-bonding π orbital.Lower
π → πExcitation of an electron from a bonding π orbital to an anti-bonding π orbital of the cumulene system.Higher

Computational Chemistry and Theoretical Modeling

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, have been instrumental in characterizing 1,2-propadiene-1,3-dithione. These methods are crucial for obtaining a reliable description of the molecule's electronic structure and geometry.

High-level quantum chemical calculations, such as Møller-Plesset perturbation theory at the second (MP2) and fourth (MP4) orders, are employed to account for electron correlation, which is essential for accurately predicting the properties of molecules with multiple bonds like C₃S₂. While specific, detailed studies focusing solely on MP2 and MP4 calculations for this compound are not extensively documented in publicly accessible literature, the principles of these methods can be applied to understand its structure. For a linear molecule like C₃S₂ with D∞h symmetry, these calculations would be expected to confirm the symmetrical S=C=C=C=S structure. The inclusion of electron correlation is critical for obtaining accurate bond lengths and vibrational frequencies. For instance, in related cumulenes, MP2 and MP4 calculations have been shown to provide a more accurate picture of the potential energy surface compared to simpler methods like Hartree-Fock.

The choice of basis set is a critical factor in any ab initio calculation, as it defines the set of functions used to build the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculated structural and electronic parameters. For a molecule containing second-row elements like sulfur, it is imperative to use basis sets that include polarization and diffuse functions (e.g., 6-31G*, 6-311+G**, aug-cc-pVTZ).

Polarization functions (like d-orbitals on carbon and sulfur) are necessary to describe the anisotropic shape of the electron density in the bonding regions, particularly for the π-bonds in C₃S₂.

Diffuse functions (denoted by a + or aug-) are important for describing the loosely bound electrons and for accurately calculating properties like electron affinity and polarizability.

Systematic studies on the effect of different basis sets on the calculated properties of this compound would involve optimizing the geometry and calculating electronic properties with a series of progressively larger and more flexible basis sets to ensure convergence of the results.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been applied to study various aspects of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. The B3LYP hybrid functional, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, is a popular choice for a wide range of chemical systems. The validation of a functional for a specific molecule like this compound would typically involve comparing the calculated properties, such as geometric parameters and vibrational frequencies, with available experimental data or with results from higher-level ab initio calculations. For C₃S₂, infrared and Raman spectroscopy have experimentally confirmed its linear and symmetric structure, providing a benchmark for theoretical models.

DFT calculations are well-suited for predicting the electronic properties of molecules. For this compound, these calculations can provide insights into its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. The calculated HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation energies. Studies on related sulfur-containing cumulenes using DFT have shown that these molecules often possess low-lying LUMOs, suggesting they can act as good electron acceptors. Furthermore, DFT can be used to calculate the molecule's total energy, allowing for the investigation of its stability relative to other isomers or decomposition products.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. An NBO analysis of this compound would provide a detailed picture of its bonding and electronic structure.

Key insights from an NBO analysis would include:

Natural Atomic Charges: Calculation of the charge distribution across the atoms, which would likely show a degree of charge separation along the S-C-C-C-S backbone.

Bonding Analysis: Characterization of the C=S and C=C bonds in terms of their hybridization and polarization. This would quantify the nature of the double bonds in the cumulene system.

Donor-Acceptor Interactions: Identification of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions can provide insights into the electronic delocalization and stability of the molecule. For instance, interactions involving the lone pairs on the sulfur atoms and the π* anti-bonding orbitals of the carbon-carbon double bonds could be significant.

The table below summarizes the types of information that would be obtained from an NBO analysis of this compound.

NBO ParameterDescriptionExpected Insights for this compound
Natural Charge The effective charge on each atom in the molecule.Provides a quantitative measure of the polarity of the C=S and C=C bonds.
Natural Hybrid Orbitals The hybridization of the atomic orbitals contributing to bonds.Describes the sp-hybridization of the central carbon atoms and the sp²-like hybridization of the terminal carbons and sulfur atoms.
Occupancy The number of electrons in a given NBO.Confirms the presence of double bonds (occupancy close to 2e) and lone pairs.
Second-Order Perturbation Theory Analysis Measures the energetic stabilization due to donor-acceptor interactions.Quantifies the delocalization of electron density and its contribution to the molecule's stability.

Elucidation of Donor-Acceptor Interactions

The electronic structure of this compound has been elucidated through self-consistent field-Xα-scattered wave calculations. These studies reveal the ground state valence level electronic configuration to be (6σg⁺)²(5σu⁺)²(7σg⁺)²(6σu⁺)²(7σu⁺)²(8σg⁺)²(2πu)⁴(2πg)⁴(3πu)⁴. ibm.com This configuration helps in understanding the donor-acceptor capabilities of the molecule.

The highest occupied molecular orbital (HOMO) is the 3πu orbital, and the lowest unoccupied molecular orbital (LUMO) is the 4πu orbital. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The ionization potentials, determined through photoelectron spectroscopy, provide experimental validation for the calculated molecular orbital energies. ibm.com

The π-orbitals, being higher in energy and more diffuse than the σ-orbitals, are the primary sites for donor-acceptor interactions. The presence of sulfur atoms with their lone pairs also contributes to the donor characteristics of the molecule. The cumulenic carbon chain, on the other hand, can act as an acceptor. The interaction between the terminal sulfur atoms and the central carbon framework can be viewed as an intramolecular donor-acceptor system.

Molecular OrbitalCalculated Ionization Potential (eV) ibm.comExperimental Ionization Potential (eV) ibm.comCharacter
3πu-9.09HOMO, π-bonding
2πg-11.24π-bonding
2πu-12.87π-bonding
8σg⁺-14.47σ-bonding
7σu⁺-14.87σ-bonding
6σu⁺-18.2σ-bonding
7σg⁺-19.3σ-bonding
5σu⁺-20.5σ-bonding
6σg⁺-21.9σ-bonding

Analysis of Hyperconjugation and Steric Effects

Hyperconjugation:

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, is a key factor in stabilizing many organic molecules. In the linear, symmetrical structure of this compound, the concept of hyperconjugation in its typical form (e.g., σ-π* interactions involving C-H or C-C bonds adjacent to a pi-system) is not directly applicable due to the absence of such single bonds adjacent to the cumulenic system.

However, the electronic structure reveals delocalization of the π-electrons across the S=C=C=C=S backbone. This extensive π-conjugation is the dominant stabilizing electronic interaction within the molecule. The delocalized π-system can be considered a form of extended conjugation rather than classical hyperconjugation.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms in a molecule, where the repulsion between electron clouds of non-bonded atoms can influence molecular geometry and reactivity. For the parent this compound molecule, its linear geometry means that significant intramolecular steric hindrance is absent. The atoms are arranged in a way that minimizes steric strain.

Steric effects would become a crucial consideration in substituted derivatives of this compound. The introduction of bulky substituents on the terminal sulfur atoms or the carbon backbone would lead to steric repulsions that could force the molecule to deviate from linearity, thereby affecting its electronic properties and reactivity. However, to date, detailed computational studies on the steric effects in derivatives of this compound are not widely available in the literature.

Conformational Analysis (if applicable for derivatives)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the rigid, linear parent molecule of this compound, conformational analysis is not applicable as there are no single bonds about which rotation can lead to different conformers.

This analysis would, however, be highly relevant for derivatives of this compound, particularly those with flexible substituents. For instance, if alkyl or other flexible chains were attached to the sulfur atoms, rotation around the C-S and other single bonds within the substituent would give rise to various conformers with different energies and properties.

A theoretical conformational analysis of such derivatives would typically involve:

Identification of Rotatable Bonds: Determining all single bonds where rotation can lead to distinct conformers.

Potential Energy Surface (PES) Scanning: Computationally rotating around these bonds and calculating the energy at each step to map the PES. This helps in locating energy minima (stable conformers) and transition states.

Geometry Optimization: Optimizing the geometry of each identified stable conformer to find the lowest energy arrangement of atoms.

Population Analysis: Calculating the relative energies of the conformers to determine their population distribution at a given temperature using Boltzmann statistics.

Such an analysis would be critical in understanding the structure-property relationships of any functionalized this compound derivatives. As of now, specific conformational analyses on derivatives of this compound are not prominent in the available scientific literature.

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

Cycloaddition reactions represent a major class of transformations for 1,2-propadiene-1,3-dithione, providing pathways to complex cyclic structures.

A significant aspect of carbon subsulfide's reactivity involves its reactions with 1,3-binucleophilic agents, which are molecules containing two nucleophilic centers separated by a three-atom chain. These reactions are a primary route to the synthesis of six-membered heterocyclic compounds. researchgate.net

Research has shown that this compound readily undergoes cyclization with various 1,3-binucleophiles. For instance, its reaction with N-nucleophiles such as certain amines can lead to the formation of six-membered heterocyclic systems. While specific, detailed examples with reagents like enamines or 1,3-dicarbonyl compounds remain specialized topics in the literature, the general reactivity pattern points towards a [3+3] cyclization pathway. In these reactions, the three-carbon backbone of C₃S₂ combines with the three-atom chain of the binucleophile. For example, the reaction with amidines, which possess a N-C-N binucleophilic system, is expected to yield six-membered rings containing nitrogen and sulfur atoms.

The mechanism of these cyclizations generally involves a stepwise process initiated by the nucleophilic attack of one of the nucleophilic centers of the 1,3-binucleophile on one of the electrophilic carbons of the this compound backbone. This initial addition is followed by an intramolecular cyclization, where the second nucleophilic center attacks the other terminal thiocarbonyl carbon. This sequence results in the formation of a stable six-membered ring. The exact nature of the intermediates and the rate-determining step can vary depending on the specific binucleophile and the reaction conditions employed.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). For a molecule to act as the diene component, it must possess a system of two conjugated π-bonds, typically in a 1,3-relationship, and be able to adopt an s-cis conformation. wikipedia.org

This compound, with its linear S=C=C=C=S structure, is classified as a cumulene. It does not possess the required 1,3-conjugated diene system necessary to participate as the diene component in a conventional Diels-Alder reaction. Its π-systems are orthogonal, not conjugated. Therefore, this compound does not exhibit Diels-Alder type reactivity as a diene.

However, like other cumulenes such as allenes and ketenes, the individual π-bonds of this compound can potentially act as a dienophile (the 2π component) in reactions with conventional conjugated dienes. nih.govacs.orgorganic-chemistry.org This reactivity, while a form of cycloaddition, does not fall under the category of the compound acting as a diene.

Reactions with 1,3-Binucleophilic Agents

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized, and its coordination number increases as a new ligand is added.

This compound has been shown to undergo oxidative addition with low-valent transition metal complexes, particularly those of the platinum group metals. A notable example is its reaction with tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄. wikipedia.org

In this reaction, the platinum(0) center is oxidized to platinum(II), and the carbon subsulfide molecule adds to the metal. The resulting product is a stable, square planar Pt(II) complex with the formula Pt(C₃S₂)(PPh₃)₂.

ReactantMetal ComplexProductMetal Oxidation State Change
This compoundPt(PPh₃)₄Pt(C₃S₂)(PPh₃)₂0 to +2

The structure of the resulting complex is believed to be analogous to that formed from the reaction of Pt(PPh₃)₄ with carbon disulfide (CS₂), where the C₃S₂ ligand is coordinated to the platinum center through the two terminal sulfur atoms, forming a metallocycle. This is supported by infrared spectroscopy, which shows a shift in the characteristic vibrational frequencies of the C=C and C=S bonds upon coordination to the metal center. The mechanism likely involves the dissociation of two triphenylphosphine (B44618) ligands from Pt(PPh₃)₄ to generate the highly reactive 14-electron species Pt(PPh₃)₂, which then readily adds the C₃S₂ molecule. wikipedia.org

Ligand Coordination Modes

This compound, also known as carbon subsulfide (C₃S₂), demonstrates notable reactivity as a ligand in coordination chemistry. Its structural features, including the presence of sulfur atoms with lone pairs and a cumulenic π-system, allow for various modes of interaction with metal centers.

One significant mode of coordination is through oxidative addition , particularly with platinum group metals. researchgate.net In such reactions, the C₃S₂ molecule adds to a low-valent metal center, leading to an increase in the metal's oxidation state and coordination number. While detailed structural characterization of these specific complexes is not abundant, this reactivity points to a direct interaction between the metal and the cumulenic system.

Drawing parallels with the well-studied coordination chemistry of carbon disulfide (CS₂), which is structurally analogous, it is plausible that this compound can act as an η²-dithione ligand . In this mode, both sulfur atoms would coordinate to the metal center, forming a chelate-like structure.

Furthermore, the broader class of 1,2-dithiolene ligands, which can be considered formal derivatives of C₃S₂, are well-known for their ability to form stable complexes with a wide range of transition metals. For instance, complexes of 1,2,5-thiadiazole-3,4-dithiol have been synthesized and investigated for their potential applications in materials science. rsc.org The coordination behavior of related 1,3-dienes with metals like rhodium(I), where they act as chelating agents, further underscores the potential for the unsaturated system of this compound to engage in similar bidentate coordination. rsc.org

The table below summarizes some metal complexes with ligands structurally related to this compound, illustrating the potential coordination behavior.

MetalRelated Ligand TypeCoordination ModeResulting Complex Type
PlatinumThis compoundOxidative AdditionNot fully characterized
Various1,2-DithiolenesBidentate (S,S-coordination)Square-planar or Octahedral
Rhodium(I)1,3-DienesChelating (π-coordination)Square-planar

Polymerization and Oligomerization

A hallmark of this compound is its tendency to undergo spontaneous polymerization. wikipedia.org This deep red liquid readily transforms at room temperature into a hard, black, insoluble solid. wikipedia.org This polymeric substance is known as poly(carbon subsulfide) and is represented by the empirical formula (C₃S₂)ₓ. The polymerization process can also be initiated or accelerated by the application of pressure, resulting in a black semiconducting material. wikipedia.org

The mechanism of the self-condensation of this compound is believed to involve the reactive cumulenic and thiocarbonyl functionalities. The high degree of unsaturation makes the molecule susceptible to addition reactions, which can propagate to form a polymeric chain. The polymerization likely proceeds through the opening of the C=C and C=S double bonds, leading to the formation of a complex, cross-linked, or ladder-like polymer structure.

It has been observed that conditions which generate this compound as an intermediate, such as the sonolysis or radiolysis of carbon disulfide, also lead to the formation of poly(carbon subsulfide). This suggests that once formed, the monomer rapidly engages in polymerization. The resulting polymer is often described as a ladder polymer , implying a structure with fused rings which would account for its thermal stability and insolubility.

Reactions with Electrophiles and Nucleophiles

The electronic structure of this compound, with its electron-rich sulfur atoms and electrophilic central carbon atoms, makes it reactive towards both electrophiles and nucleophiles.

Reactions with Electrophiles: A characteristic reaction with an electrophile is the addition of bromine (Br₂). This reaction proceeds to form a cyclic disulfide product, indicating that the cumulenic system is susceptible to electrophilic attack. wikipedia.org

Reactions with Nucleophiles: this compound is also readily attacked by nucleophiles. For example, it reacts with 2-aminopyridine (B139424), where the nucleophilic nitrogen atom of the amino group attacks the electrophilic carbon backbone of C₃S₂. This leads to the formation of highly condensed, sulfur-containing heterocyclic compounds. wikipedia.org This reactivity is analogous to the well-established reactions of carbon disulfide with N-nucleophiles, which are fundamental in the synthesis of dithiocarbamates and related sulfur-containing heterocycles. researchgate.net

The table below summarizes known reactions of this compound with electrophilic and nucleophilic reagents.

Reagent TypeSpecific ReagentProduct Type
ElectrophileBromine (Br₂)Cyclic disulfide
Nucleophile2-AminopyridineCondensed heterocyclic compounds

Rearrangement Processes in Allenic Dithiones

While specific, well-documented rearrangement reactions of this compound are not prevalent in the literature, the chemistry of related allenes and cumulenes suggests that such transformations are plausible. The inherent strain and reactivity of the allene (B1206475) dithione framework make it a candidate for various molecular rearrangements, which could be induced by thermal, photochemical, or catalytic means.

For comparison, the Wolff rearrangement is a classic example of a 1,2-rearrangement involving an α-diazocarbonyl compound to form a ketene. Ketones are structurally analogous to thioketenes, suggesting that similar rearrangement pathways could exist for sulfur-containing cumulenes.

Furthermore, studies on the isomerization of other cumulene derivatives have demonstrated the flexibility of the cumulenic linkage. For instance, cis-trans isomerizations have been observed, indicating that the rigid linear structure can be altered under certain conditions. Although direct evidence for the rearrangement of this compound itself is limited, the fundamental principles of allene and cumulene chemistry support the potential for such processes to occur.

Formation Pathways and Mechanistic Studies

Mechanistic Elucidation of Flash Vacuum Pyrolysis Routes

Flash vacuum pyrolysis (FVP) stands as a powerful technique for the generation of highly reactive molecules under unimolecular conditions, minimizing intermolecular reactions. wikipedia.orgscripps.edu The formation of 1,2-propadiene-1,3-dithione is a prime example of the utility of FVP in accessing species that are otherwise unstable under normal laboratory conditions. researchgate.net The primary precursors for this synthesis are substituted 3H-1,2-dithiole-3-thiones. researchgate.net

The general principle of FVP involves the rapid heating of a substrate in a high-vacuum environment, followed by the swift cooling of the products. wikipedia.orgscripps.edu This process favors unimolecular fragmentation and rearrangement reactions over bimolecular processes. scripps.edu

The FVP of 5-(methylthio)-3H-1,2-dithiole-3-thione is a key route to this compound. researchgate.net While direct spectroscopic observation of all intermediates in this high-temperature, low-pressure environment is challenging, mechanistic proposals are based on the analysis of the final products and computational studies of related systems.

The proposed mechanism likely involves the initial homolytic cleavage of the weakest bond in the precursor molecule. In the case of 5-(methylthio)-3H-1,2-dithiole-3-thione, this would be the C-S bond of the methylthio group or the S-S bond within the dithiole ring. Thermal decomposition studies of similar heterocyclic compounds suggest that ring-opening is a common pathway. researchgate.net

A plausible intermediate following the initial fragmentation would be a diradical species. This highly reactive intermediate would then undergo further rearrangement and elimination of stable molecules to yield the final product. For instance, the pyrolysis of many organosulfur compounds proceeds through the formation of radical intermediates. youtube.com

While direct experimental evidence for specific intermediates in the formation of this compound is scarce, the nature of FVP reactions strongly suggests a pathway involving highly reactive, short-lived species. scripps.educaltech.edu

A complete transition state analysis for the FVP of 5-(methylthio)-3H-1,2-dithiole-3-thione to this compound is not yet available in the literature. However, insights can be drawn from computational studies on the thermal decomposition of related organosulfur compounds.

Computational studies on the pyrolysis of lignin (B12514952) model compounds, for example, have shown that the decomposition pathways with the lowest energy barriers often involve concerted mechanisms, though radical mechanisms also play a significant role. scitechnol.com For the thermal decomposition of 1,2-dithiole-3-thiones, it is hypothesized that the transition state for the rate-determining step involves significant bond stretching of the S-S and C-S bonds, leading to a ring-opened diradical or a concerted elimination pathway.

The energy barrier for such a process would be substantial, requiring the high temperatures characteristic of FVP. The stability of the resulting this compound molecule, with its cumulated double bond system, will also influence the thermodynamics of the reaction.

Table 1: Postulated Intermediates in the FVP of 5-(Methylthio)-3H-1,2-dithiole-3-thione

Intermediate Proposed Structure Role in Mechanism
Initial Diradical Ring-opened diradical species Product of initial homolytic cleavage

Radical and Ionic Pathways in Formation Reactions

Given the high-energy conditions of FVP, it is reasonable to consider both radical and ionic pathways in the formation of this compound. However, under the high-vacuum conditions of FVP, ionic mechanisms are generally disfavored due to the high energy required for charge separation in the gas phase without solvent stabilization. scripps.edu Therefore, radical pathways are considered more likely.

The initial step in a radical mechanism would be the homolytic cleavage of a bond, as discussed previously. The resulting radical fragments would then undergo a cascade of reactions, including intramolecular rearrangements and eliminations, to form the final product.

While a dedicated study on the radical and ionic pathways for the formation of this compound is not available, the general principles of physical organic chemistry suggest that a radical-mediated mechanism is the most plausible under FVP conditions.

Comparative Studies with Related Allene (B1206475) Generation Mechanisms

The synthesis of allenes is a well-established area of organic chemistry, with several named reactions dedicated to their formation. A comparison of the FVP route to this compound with other allene generation methods highlights the unique challenges and advantages of each approach.

Doering-Moore-Skattebøl Reaction: This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent or a metal to generate a cyclopropylidene carbene, which then rearranges to an allene. wikipedia.orgyoutube.com The mechanism is believed to be concerted. wikipedia.org This method is highly versatile for the synthesis of a wide range of allenes but typically requires stoichiometric amounts of strong bases or reactive metals, conditions under which this compound would likely not be stable.

Vinylidene Carbene Rearrangement: Allenes can also be formed through the rearrangement of vinylidene carbenes. cdnsciencepub.comnih.gov These carbenes can be generated from various precursors, such as the decomposition of the sodium salts of N-nitroso-N-vinylamides. This method offers an alternative route to allenes, often under milder conditions than FVP. However, the synthesis of the necessary precursors for the generation of a dithio-substituted vinylidene carbene could be complex.

Table 2: Comparison of Allene Synthesis Methods

Method Precursor Reagents/Conditions Mechanism Applicability to this compound
Flash Vacuum Pyrolysis 5-(Methylthio)-3H-1,2-dithiole-3-thione High temperature, high vacuum Likely radical-mediated Demonstrated method of synthesis researchgate.net
Doering-Moore-Skattebøl gem-Dihalocyclopropane Organolithium or metal Carbene rearrangement wikipedia.org Likely unsuitable due to reactive reagents

Advanced Spectroscopic Analyses and Theoretical Interpretations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been fundamental in determining the D∞h point group symmetry of C₃S₂. wikipedia.org Studies have been conducted on C₃S₂ in various phases, providing a comprehensive understanding of its vibrational behavior. researchgate.net

The analysis of IR and Raman spectra allows for the assignment of specific absorption bands to the molecule's fundamental vibrational modes. For C₃S₂, characteristic FT-IR absorption bands are observed at 2059 cm⁻¹ and 1019 cm⁻¹. researchgate.net A high-resolution infrared study of the ν₃ band system was conducted around 2100 cm⁻¹. researchgate.net One of the most notable features in the vibrational spectrum is the band at 94 cm⁻¹, which has been assigned to ν₇, the central-carbon bending frequency. researchgate.net The polymerization of C₃S₂ can be monitored spectroscopically by observing the disappearance of its characteristic FT-IR bands, which are replaced by bands typical of the polymeric form, (C₃S₂)ₓ. researchgate.netresearchgate.net

A detailed assignment of the fundamental vibrational modes for carbon subsulfide is presented in the table below.

Vibrational ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁ Σg⁺Symmetric C=S stretch[Data not available in provided sources]
ν₂ Σg⁺Symmetric C=C stretch[Data not available in provided sources]
ν₃ Σu⁺Antisymmetric C=S stretch~2100 researchgate.net
ν₄ Σu⁺Antisymmetric C=C stretch[Data not available in provided sources]
ν₅ ΠgC-S-S bend[Data not available in provided sources]
ν₆ ΠuC-C-S bend[Data not available in provided sources]
ν₇ ΠuC-C-C bend94 researchgate.net

Table 1: Assignment of fundamental vibrational modes for C₃S₂. Note that frequencies for all modes were not available in the searched literature.

Computational methods are frequently employed to predict vibrational frequencies, which are then compared with experimental data to validate both the assignments and the theoretical models. While the provided search results mention that vibrational analyses and ab initio calculations have been performed for related molecules, specific computational frequency prediction data for the normal modes of 1,2-propadiene-1,3-dithione were not explicitly detailed in the search results. researchgate.netnih.gov The process generally involves using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., with Gaussian basis sets like 6-31G(d)) to calculate the harmonic frequencies. nih.gov These calculated frequencies are often scaled to achieve better agreement with experimental values, accounting for anharmonicity and other systematic errors in the computational methods. arxiv.orgweizmann.ac.il

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization.

He(I) and He(II) photoelectron spectroscopy have been used to investigate the valence level electronic configuration of C₃S₂. ibm.com The experiments yield ionization potentials that correspond to the removal of electrons from specific molecular orbitals. The experimentally determined ionization potentials for C₃S₂ offer a detailed map of its electronic energy levels. ibm.com

The ground state valence electronic configuration is determined to be (6σg⁺)²(5σu⁺)²(7σg⁺)²(6σu⁺)²(7σu⁺)²(8σg⁺)²(2πg)⁴(2πg)⁴(3πu)⁴. ibm.com

Molecular OrbitalExperimental Ionization Potential (eV)
3πu 9.09
2πg 11.24
2πu 12.87
8σg⁺ 14.47
7σu⁺ 14.87
6σu⁺ 18.2
7σg⁺ 19.3
5σu⁺ 20.5
6σg⁺ 21.9

Table 2: Experimental ionization potentials of C₃S₂ as determined by photoelectron spectroscopy. ibm.com

The assignment of bands in the photoelectron spectrum is validated through comparison with theoretical calculations, such as the self-consistent field-Xα-scattered wave (SCF-Xα-SW) method. ibm.com For C₃S₂, there is excellent agreement between the calculated and experimental ionization potentials for the π levels. The agreement is fair for the 8σg⁺ and 7σu⁺ levels and less so for the lower-lying σ levels, although the splittings between these σ levels are calculated correctly. ibm.com This correlation between experimental PES data and theoretical predictions provides strong validation for the calculated electronic structure of the molecule. ibm.com

Mass Spectrometry Techniques for Mechanistic Investigation

Mass spectrometry is a powerful tool for identifying compounds and elucidating reaction mechanisms. In the context of this compound, it has been used for both identification and for studying its formation and fragmentation. researchgate.nettandfonline.com For instance, C₃S₂ can be synthesized via flash vacuum pyrolysis of precursors, and its formation can be tracked. researchgate.net It has been proposed that C₃S₂ is formed from the interaction of carbon monosulfide (C=S) with C₂ vapor, which can be generated from the plasmolysis of carbon disulfide (CS₂) using graphite (B72142) electrodes. researchgate.net While detailed mechanistic studies using mass spectrometry were not fully elaborated in the search results, the technique is cited as part of the characterization of C₃S₂ and its reaction products, such as in the study of its reaction with 2-aminopyridine (B139424) to form highly condensed sulfur-containing compounds. wikipedia.org The fragmentation patterns of related dithiole derivatives under electron ionization (EI) mass spectrometry have also been studied, providing a comparative basis for understanding the stability and fragmentation of such sulfur-containing heterocycles. tandfonline.com

Tandem Mass Spectrometry in Elucidating Fragmentation Patterns (e.g., for polycarbon disulfides)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. This methodology is particularly valuable for elucidating the complex fragmentation pathways of novel and reactive species such as polycarbon disulfides. While specific tandem mass spectrometry data for this compound is not extensively documented in publicly available literature, the fragmentation patterns can be inferred from the principles of mass spectrometry and studies on related organosulfur compounds.

The initial step in the mass spectrometry of this compound (C₃S₂) involves the ionization of the molecule, typically forming a molecular ion (M⁺•). The stability of this molecular ion is a key factor in the resulting mass spectrum. Thioketones, in comparison to their ketone counterparts, tend to show more intense molecular ion peaks, which is attributed to the sulfur atom's ability to better stabilize the radical cation. mdpi.com

Following ionization, the energetically unstable molecular ion undergoes fragmentation. The fragmentation pathways are governed by the relative strengths of the chemical bonds within the ion and the stability of the resulting fragment ions and neutral losses. For a linear molecule like this compound, with a structure of S=C=C=C=S, the fragmentation is expected to involve cleavages of the carbon-carbon and carbon-sulfur bonds.

Theoretical fragmentation of this compound can be predicted to proceed through several key pathways. The cumulenic structure of the molecule, with its series of double bonds, influences its fragmentation behavior.

A primary fragmentation pathway likely involves the cleavage of a C-S bond, leading to the loss of a sulfur atom or a CS group. The loss of a sulfur atom would result in a C₃S⁺• ion, while the loss of a thiocarbonyl group (CS) would produce a C₂S⁺• fragment. Another plausible fragmentation involves the cleavage of the central C=C bond, which could lead to the formation of two CS⁺• fragments, although this would require significant energy.

In studies of related cumulenic ions, such as those containing nitrogen, oxygen, and sulfur, dissociative ionization has been used to generate and characterize these species. acs.org For instance, the generation of ions like SNCCS⁺ and SCNCS⁺ and their subsequent characterization by tandem mass spectrometry reveals the stability of these cumulenic structures in the gas phase. acs.org

Furthermore, research on the fragmentation of larger sulfur-containing organic molecules can provide insights. For example, studies on the pyrolysis of certain 1,2-dithiole-3-thiones have been shown to produce carbon subsulfide (C₃S₂), an isomer of this compound. researchgate.net The mass spectra of these precursor molecules show signals corresponding to C₃S₂⁺, indicating that this is a stable fragment.

The table below outlines the theoretically proposed fragmentation patterns for this compound based on general principles of mass spectrometry and data from related compounds.

Table 1: Theoretical Fragmentation Patterns of this compound in Tandem Mass Spectrometry

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragmentation Pathway
100 (C₃S₂⁺•)68 (C₃S⁺•)SCleavage of a terminal C=S bond
100 (C₃S₂⁺•)56 (C₂S₂⁺•)CCleavage of a C=C bond
100 (C₃S₂⁺•)44 (CS⁺•)C₂SCleavage of the C-C backbone
68 (C₃S⁺•)36 (C₃⁺•)SLoss of the remaining sulfur atom
56 (C₂S₂⁺•)24 (C₂⁺•)S₂Loss of both sulfur atoms

It is important to note that the actual fragmentation patterns observed in a tandem mass spectrometry experiment would be highly dependent on the experimental conditions, such as the collision energy used to induce fragmentation. Higher collision energies would likely lead to more extensive fragmentation and the formation of smaller fragment ions.

The study of polycarbon disulfides and related species is crucial for various fields, including astrochemistry, where small sulfur-containing molecules have been detected in the interstellar medium. springernature.com The detailed analysis of their fragmentation pathways through techniques like tandem mass spectrometry provides fundamental data for their identification and for understanding their chemical behavior in different environments.

Derivatives and Analogues of 1,2 Propadiene 1,3 Dithione

Synthesis and Characterization of Substituted 1,2-Propadiene-1,3-dithiones

The synthesis of the parent 1,2-propadiene-1,3-dithione (C₃S₂) is most notably achieved through the pyrolysis of specific sulfur-containing heterocyclic compounds. Flash vacuum pyrolysis (FVP) of 1,2-dithiole-3-thiones is a key method for its formation. nih.gov Specifically, the pyrolysis of alkylthio-substituted 1,2-dithiole-3-thiones has been identified as a route to generate the unsubstituted this compound. researchgate.net The mechanism is believed to involve the formation of 1,2-dithiol-3-ylidenes (a type of carbene), which then rearrange to form thioacylthioketenes. These intermediates can further rearrange and fragment. In the pyrolysis of certain 1,2-dithiole-3-thiones, the formation of C₃S₂ has been explicitly observed. nih.gov

While the synthesis of the parent C₃S₂ is established, the preparation of its substituted derivatives is less commonly documented. However, the formation of related thioacylthioketenes through the pyrolysis of various 1,2-dithiole (B8566573) derivatives suggests a potential pathway to substituted versions. nih.gov For instance, vacuum pyrolysis of 4-phenyl-1,2-dithiole-3-thione leads to the formation of allene-1,3-dithione, a related cumulene, through a mechanism involving the generation of a thioacylthioketene intermediate. nih.gov

The characterization of this compound reveals a symmetric, linear structure (S=C=C=C=S) with D∞h point group symmetry, analogous to its oxygen counterpart, carbon suboxide. wikipedia.org This was confirmed by infrared and Raman spectroscopy, which superseded an earlier proposed unsymmetrical structure. wikipedia.org Thioacylthioketenes, which are closely related to and are precursors of these dithiones, exhibit characteristic IR absorptions for the C=C=S group in the range of 1700–1754 cm⁻¹. nih.gov

Comparative Studies with Oxygen Analogues (e.g., Carbon Suboxide, 1,2-Propadiene-1,3-dione)

A valuable method for understanding the properties of this compound is through comparison with its oxygen analogue, 1,2-propadiene-1,3-dione, commonly known as carbon suboxide (C₃O₂).

Electronic and Reactivity Comparisons

Both this compound and carbon suboxide are linear cumulenes, but the difference in electronegativity between sulfur and oxygen leads to distinct electronic properties and reactivity. wikipedia.orgwikipedia.org Carbon suboxide is a highly reactive dielectrophile that readily engages with a wide array of nucleophiles, including amines, alcohols, and organometallic reagents. researchgate.net It is synthesized by the dehydration of malonic acid using a dehydrating agent like phosphorus pentoxide (P₄O₁₀). wikipedia.org

Carbon suboxide's reactivity is characterized by additions to the electrophilic carbonyl carbons. For example, it reacts with water to reform malonic acid and with amines to form malonamides. wikipedia.org It can also undergo insertion reactions with various organometallic compounds. However, its reactions with sulfur and chlorine derivatives are reported to be scant or nonexistent under similar conditions, highlighting a difference in reactivity patterns. researchgate.net For instance, while phosphorus derivatives like PPh₂Cl react readily, chlorine derivatives such as Me₃SiCl and t-BuCl are unreactive. researchgate.net

In contrast, this compound (carbon subsulfide) also exhibits unique reactivity. Among its known reactions, it reacts with bromine to yield a cyclic disulfide and undergoes polymerization under pressure to form a black semiconducting solid. wikipedia.org While direct comparative studies on the reactivity of C₃S₂ and C₃O₂ with the same nucleophiles are limited, the differing electronegativities of S and O suggest that carbon suboxide is a harder electrophile than carbon subsulfide, which would influence their selectivity towards hard and soft nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.

Table 1: Comparison of Physical Properties of this compound and its Oxygen Analogue
PropertyThis compound (Carbon Subsulfide)1,2-Propadiene-1,3-dione (Carbon Suboxide)
FormulaC₃S₂C₃O₂
Molar Mass100.15 g·mol⁻¹ wikipedia.org68.03 g·mol⁻¹ wikipedia.org
AppearanceRed liquid wikipedia.orgColorless gas wikipedia.org
StructureLinear, S=C=C=C=S wikipedia.orgLinear, O=C=C=C=O wikipedia.org
Melting Point-1 °C wikipedia.org-111.3 °C wikipedia.org
Boiling Point90 °C wikipedia.org6.8 °C wikipedia.org
Reactivity HighlightReacts with bromine, polymerizes under pressure. wikipedia.orgReacts with water, amines, and other nucleophiles. wikipedia.org

Comparative Studies with Nitrogen Analogues (e.g., 1,2-Propadiene-1,3-diimine)

The nitrogen analogue, 1,2-propadiene-1,3-diimine (C₃H₂N₂), presents another point of comparison. Information on this compound is significantly more limited than for its oxygen and sulfur counterparts. Theoretical studies provide some insight into the general reactivity of isomers containing carbon-nitrogen bonds. The electronegativity of the substituent group (OR' > NH₂) affects the degree of conjugation with the carbonyl or imine group, which in turn influences reactivity. scirp.org

Computational data for 1,2-propadiene-1,3-diimine are available, providing basic molecular properties. nih.gov However, experimental data on its synthesis, stability, and reactivity are not widely reported in the literature, making a detailed experimental comparison with this compound challenging. Based on theoretical principles, the lower electronegativity of nitrogen compared to oxygen would suggest a different electronic distribution and reactivity profile, likely exhibiting more nucleophilic character at the heteroatom than the oxygen analogue.

Table 2: Computed Properties of 1,2-Propadiene-1,3-diimine
PropertyValue
Molecular FormulaC₃H₂N₂ nih.gov
Molecular Weight66.06 g/mol nih.gov
InChIKeyWTJRKYUPEQNLPJ-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area47.7 Ų nih.gov

Dithiole-3-thiones as Precursors and Their Related Chemistry

3H-1,2-Dithiole-3-thiones are a crucial class of compounds in the context of this compound chemistry, primarily serving as its synthetic precursors. researchgate.netnih.gov The synthesis of substituted 1,2-dithiole-3-thiones is well-established and can be achieved through various routes.

One common method involves the reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P₄S₁₀), often with a catalyst, to yield 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. nih.gov Another approach starts from α-enolic dithioesters, which, upon treatment with elemental sulfur and indium(III) chloride (InCl₃), produce 3H-1,2-dithiole-3-thiones in good yields with tolerance for various functional groups. nih.gov Tertiary isopropylamines can also be converted to 1,2-dithiole-3-thiones using disulfur (B1233692) dichloride (S₂Cl₂). nih.gov

Potential and Emerging Research Avenues

Role in Interstellar Chemistry or Astrochemistry

The harsh and exotic environment of the interstellar medium (ISM) is a cradle for a surprising variety of molecules, including those that are unstable under terrestrial conditions. 1,2-Propadiene-1,3-dithione is one such molecule that has been identified in the vast expanses between stars.

Using microwave spectroscopy, astronomers have detected the rotational transitions of small carbon-sulfur clusters, including C₃S₂, in the interstellar medium. wikipedia.org This discovery is significant as it contributes to our understanding of the chemical complexity and evolution of molecular clouds, which are the birthplaces of stars and planetary systems. The presence of sulfur-containing carbon chains like C₃S₂ provides crucial data for astrochemical models that aim to elucidate the pathways of molecular synthesis in space.

The detection of C₃S₂ and related molecules like C₂S and CS in the circumstellar envelope of the carbon-rich star IRC +10216 further underscores the importance of sulfur chemistry in astrophysical environments. The relative abundances of these sulfur compounds offer insights into the physical and chemical conditions of these evolving stellar objects.

Table 1: Detected Interstellar Carbon-Sulfur Compounds

CompoundFormulaLocation of Detection
Carbon monosulfideCSVarious molecular clouds
Dicarbon monosulfideC₂SIRC +10216, TMC-1
This compound C₃S₂ Interstellar Medium, IRC +10216

The study of this compound in astrochemistry is an ongoing endeavor. Future research will likely focus on refining its abundance measurements, identifying it in other astronomical sources, and understanding its formation and destruction mechanisms in the ISM. This knowledge is vital for piecing together the puzzle of cosmic chemical evolution.

Application in Materials Science (e.g., conductive polymers from polymerization)

The propensity of this compound to polymerize presents a compelling avenue for the development of novel materials with unique electronic properties. At room temperature, and more readily under pressure, this deep red liquid transforms into a hard, black solid. wikipedia.org This polymer, poly(carbon subsulfide), is a semiconductor, a property that has garnered significant interest in the field of materials science. wikipedia.org

The electrical conductivity of polymers is a sought-after characteristic for applications in electronics, such as in the development of lightweight and flexible devices. While most organic polymers are insulators, those with conjugated double bond systems can exhibit significant conductivity, especially when doped. The structure of poly(carbon subsulfide) is expected to feature a backbone of repeating C₃S₂ units, which could provide pathways for electron delocalization, a prerequisite for electrical conductivity.

Research into the electrical properties of poly(carbon subsulfide) is still in its early stages. However, analogies can be drawn to other sulfur-containing polymers and carbon-based materials. For instance, the polymerization of carbon disulfide (CS₂), a related compound, also yields a black semiconducting polymer. wikipedia.org The electrical properties of such materials are highly dependent on their structure, morphology, and the presence of any dopants.

Table 2: Comparison of Related Semiconducting Polymers

PolymerMonomerResulting MaterialKey Property
Poly(carbon subsulfide)**this compound (C₃S₂) **Black solidSemiconductor wikipedia.org
Poly(carbon disulfide)Carbon disulfide (CS₂)Black solid ("Bridgman's black")Semiconductor wikipedia.org

Future research in this area will likely focus on the controlled polymerization of this compound to produce materials with well-defined structures. Characterization of the electrical conductivity, charge carrier mobility, and optical properties of poly(carbon subsulfide) will be crucial for assessing its potential in applications such as organic photovoltaics, sensors, and antistatic coatings.

Catalytic Transformations Involving this compound

The unique electronic and structural features of this compound make it a promising candidate for involvement in various catalytic transformations. Its reactivity is dominated by its ability to participate in cycloaddition reactions and to undergo oxidative addition to metal complexes.

Cycloaddition Reactions: The cumulated double bonds of this compound make it an excellent substrate for cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic compounds. The reactivity of allenes in [2+2] and [4+2] cycloadditions is well-established, and the presence of the electron-withdrawing sulfur atoms in C₃S₂ is expected to influence its reactivity profile in these transformations. While specific catalytic cycloadditions involving C₃S₂ are not extensively documented, the potential for its use in forming novel sulfur-containing ring systems under catalytic conditions is a significant area for future exploration.

Oxidative Addition to Metal Complexes: Oxidative addition is a fundamental step in many catalytic cycles, where a metal center with a low oxidation state inserts into a chemical bond. libretexts.org this compound, with its reactive carbon-sulfur double bonds, can undergo oxidative addition to transition metal complexes. This interaction can lead to the formation of novel organometallic species with potential catalytic activity.

For instance, the reaction of C₃S₂ with low-valent metal centers could lead to the formation of metallacycles, which are key intermediates in a variety of catalytic processes, including cross-coupling reactions and polymerization. The ability of the sulfur atoms to coordinate with metal centers can also play a crucial role in stabilizing catalytic intermediates and influencing the selectivity of the reaction.

While the direct application of this compound in well-defined catalytic cycles is still an emerging area of research, its fundamental reactivity suggests a high potential for future applications. The exploration of its coordination chemistry and its behavior in the presence of various transition metal catalysts could unveil new and efficient pathways for the synthesis of complex organic molecules and novel polymeric materials.

Conclusion and Future Directions

Summary of Key Academic Contributions

The journey to understand 1,2-propadiene-1,3-dithione began with its first synthesis by Béla Lengyel, who initially proposed an unsymmetrical structure for the molecule. wikipedia.org Subsequent spectroscopic studies, utilizing infrared and Raman spectroscopy, were crucial in revising this initial hypothesis. These investigations definitively established that this compound possesses a symmetrical, linear structure with a D∞h point group symmetry, analogous to its oxygen counterpart, carbon suboxide (O=C=C=C=O). wikipedia.org

Significant advancements in the synthesis of this compound have been a cornerstone of its study. The original method involved passing carbon disulfide (CS₂) vapor through an electric arc with carbon electrodes. wikipedia.org Later, more refined techniques were developed, including the thermolysis of CS₂ in a quartz tube at high temperatures (900 to 1100 °C) and, notably, the flash vacuum pyrolysis (FVP) of 1,2-dithiole-3-thiones. wikipedia.orgtandfonline.com The FVP method has proven to be a valuable route for generating the compound for spectroscopic and preparative purposes. tandfonline.com

The reactivity of this compound has been another major focus of academic inquiry. Key contributions include the characterization of its cyclization reactions with 1,3-binucleophilic agents to form six-membered heterocycles. tandfonline.com Furthermore, its tendency to polymerize into a black semiconducting solid has been documented, drawing parallels with the pressure-induced polymerization of carbon disulfide. wikipedia.org

Unresolved Questions and Challenges

Despite the progress made, the study of this compound is not without its challenges and unresolved questions. The primary challenge lies in the compound's inherent instability. It readily polymerizes at room temperature, which complicates its isolation, purification, and storage. wikipedia.org This high reactivity, while chemically interesting, presents significant practical hurdles for its application in multi-step syntheses.

While the linear, symmetrical structure is well-accepted for the ground state, questions regarding the electronic structure and the nature of bonding in its excited states and transient intermediates remain. The precise mechanisms of its polymerization are not fully elucidated, and a deeper understanding of the factors controlling the polymer's structure and properties is needed. Furthermore, the full scope of its reactivity is yet to be explored, particularly with a wider range of reagents under varied conditions.

Proposed Future Research Directions

The unique properties of this compound suggest several promising directions for future research.

Astrochemistry and Interstellar Detection: The detection of small CₙS₂ clusters in the interstellar medium using microwave spectroscopy opens up an exciting frontier. wikipedia.org Future research could focus on more sensitive searches for this compound in various astronomical environments and on computational studies to model its formation and role in interstellar chemistry.

Advanced Materials and Polymer Chemistry: The ability of this compound to form a semiconducting polymer warrants further investigation. wikipedia.org Future work could focus on controlling the polymerization process to tune the material's electronic and optical properties. The synthesis of novel, highly condensed sulfur-containing compounds from C₃S₂ could lead to new materials with applications in electronics and materials science. tandfonline.comresearchgate.net

Synthetic Applications: The rich cycloaddition chemistry of this compound could be further exploited for the synthesis of novel sulfur-containing heterocycles. tandfonline.com These compounds could be screened for potential biological activity or for use as building blocks in the synthesis of more complex molecules. The development of new catalytic systems to control the reactivity of C₃S₂ and enable more selective transformations is another important avenue for future exploration.

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